molecular formula C14H14N2O3 B12540250 N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide CAS No. 663610-83-1

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide

Cat. No.: B12540250
CAS No.: 663610-83-1
M. Wt: 258.27 g/mol
InChI Key: GZNBVAHMIVZWRH-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is a chemical compound supplied strictly for Research Use Only, and is not intended for diagnostic or therapeutic applications. This benzamide derivative is of significant interest in medicinal chemistry and drug discovery research. Structurally related benzamide compounds have been documented in scientific literature for their potential as cell differentiation inducers, which is a valuable mechanism in the study of novel antineoplastic agents . Furthermore, research into the N-phenylbenzamide scaffold suggests that these compounds can exhibit broad-spectrum antiviral activity, for instance, against viruses like Hepatitis B, potentially through the mechanism of increasing intracellular levels of the host defense factor APOBEC3G . The structure of this compound, which incorporates a 4-aminophenyl group and a hydroxy-methoxybenzamide moiety, is analogous to other anilides studied for their biological activities, indicating its utility as a key intermediate or candidate for further investigation in biochemical and pharmacological studies . Researchers can leverage this compound to explore its properties and mechanisms of action in various disease models.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

663610-83-1

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

N-(4-aminophenyl)-2-hydroxy-4-methoxybenzamide

InChI

InChI=1S/C14H14N2O3/c1-19-11-6-7-12(13(17)8-11)14(18)16-10-4-2-9(15)3-5-10/h2-8,17H,15H2,1H3,(H,16,18)

InChI Key

GZNBVAHMIVZWRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Key Steps:

  • Activation of Carboxylic Acid :

    • Reagents : 2-Hydroxy-4-methoxybenzoic acid, thionyl chloride (SOCl₂).
    • Conditions : Reflux in anhydrous solvent (e.g., dichloromethane or toluene) under inert atmosphere.
    • Mechanism : SOCl₂ converts the carboxylic acid to the corresponding acid chloride, releasing HCl and SO₂.
  • Amide Bond Formation :

    • Reagents : 4-Aminophenylamine, pyridine (base to neutralize HCl).
    • Conditions : Room temperature or mild heating.
    • Purification : Crystallization from ethanol or ethyl acetate.

Advantages:

  • High Yield : Similar reactions for related benzamides report yields of 50–80%.
  • Versatility : Suitable for large-scale synthesis.

Limitations:

  • Handling SOCl₂ : Requires careful management due to its corrosive nature.

Microwave-Assisted Synthesis

This method accelerates reaction kinetics using microwave irradiation, enabling rapid and efficient coupling.

Key Steps:

  • Reaction Setup :

    • Reagents : 2-Hydroxy-4-methoxybenzamide (or ester derivative), 4-aminophenylamine.
    • Catalyst : Sulfuric acid (H₂SO₄) or ionic liquids.
    • Conditions : Microwave irradiation (80–150°C, 10–30 minutes).
  • Purification :

    • Method : Crystallization or column chromatography.

Advantages:

  • High Efficiency : Achieves yields up to 92% for analogous compounds.
  • Short Reaction Time : Ideal for small-scale synthesis.

Limitations:

  • Scalability : Limited to small batches due to microwave reactor constraints.

Mechanochemical Synthesis

A solvent-free approach leveraging mechanical energy to drive reactions, offering environmental benefits.

Key Steps:

  • Grinding Process :

    • Reagents : 2-Hydroxy-4-methoxybenzoic acid, 4-aminophenylamine.
    • Conditions : Ball milling (e.g., planetary mill) at 500–600 rpm for 1–2 hours.
  • Post-Treatment :

    • Activation : Optional use of K₂CO₃ or NaOH as a base.

Advantages:

  • Green Chemistry : Eliminates solvent use.
  • Cost-Effective : Reduces energy consumption compared to traditional reflux.

Limitations:

  • Yield Variability : Unoptimized methods may result in low yields.

Comparative Analysis of Methods

Method Reagents/Conditions Yield Purity Key References
Acid Chloride Coupling SOCl₂, pyridine, reflux 50–80% High
Microwave-Assisted H₂SO₄, microwave (100°C, 20 min) 80–92% Moderate
Mechanochemical Ball milling, solvent-free N/A Low

Critical Challenges and Solutions

Functional Group Compatibility

  • Hydroxyl Group : Reactivity with SOCl₂ may require protection (e.g., silylation).
  • Methoxy Group : Stable under typical coupling conditions but sensitive to strong acids.

Purification Strategies

  • Crystallization : Ethanol or methanol are effective for amide derivatives.
  • Chromatography : Silica gel columns with ethyl acetate/hexane mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cancer Treatment

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide has shown promising anticancer activity, particularly against breast cancer cell lines.

  • Mechanism of Action : The compound acts by inhibiting cell proliferation and inducing apoptosis in cancer cells. Studies have indicated that derivatives of this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects associated with conventional chemotherapy .
  • Case Studies :
    • A study demonstrated that a related compound exhibited significant antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM. This suggests that modifications to the phenyl ring can enhance biological activity .
    • Another investigation into benzimidazole derivatives indicated that compounds with similar structural features to this compound showed enhanced anticancer properties, reinforcing the potential of this class of compounds in oncology .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound and its derivatives.

  • Efficacy Against Pathogens : The compound has demonstrated effectiveness against various bacterial strains and fungi. For instance, studies have reported significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
  • Case Studies :
    • One study evaluated the antimicrobial activity of synthesized benzamide derivatives and found that certain compounds exhibited MIC values as low as 1.27 µM against specific bacterial strains, indicating strong potential for treating infections .

Antioxidant Properties

The antioxidant capabilities of this compound have garnered interest due to their implications in preventing oxidative stress-related diseases.

  • Mechanism : The compound's ability to scavenge free radicals contributes to its antioxidant activity. This property is vital in mitigating cellular damage caused by oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular disorders .
  • Research Findings :
    • Electrochemical studies have shown that amino-substituted benzamides can act as effective antioxidants by neutralizing free radicals, thus providing a protective effect against oxidative damage .

Therapeutic Potential in Neurological Disorders

Emerging research suggests that this compound may also have applications in treating neurological conditions.

  • Estrogen Receptor Modulation : Some studies indicate that compounds similar to this compound act as selective estrogen receptor modulators (SERMs), which could be beneficial in treating conditions such as Alzheimer's disease and osteoporosis by influencing neuroprotective pathways .

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their substituent differences:

Compound Name Substituents (Position) Functional Groups/Modifications Key References
N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide 2-OH, 4-OCH₃, 4-NH₂C₆H₄ Hydroxy, methoxy, aminophenyl
2-Chloro-N-(4-methoxyphenyl)benzamide 2-Cl, 4-OCH₃C₆H₄ Chloro, methoxy
2-Hydroxy-N-(4-methylphenyl)benzamide 2-OH, 4-CH₃C₆H₄ Hydroxy, methylphenyl
4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide 4-Br, 4-OCH₃, 2-NO₂C₆H₃ Bromo, methoxy, nitro
N-(4-bromophenyl)-4-(4-methoxybenzamido)benzamide 4-BrC₆H₄, 4-OCH₃C₆H₄CONH Bromophenyl, methoxybenzamido
N-(4-Methylphenyl)-N-{[(2-nitrophenyl)acetyl]oxy}benzamide 4-CH₃C₆H₄, 2-NO₂C₆H₄COO Methylphenyl, nitroacetyloxy

Key Observations :

  • Substituent Position: The position of hydroxy, methoxy, and aromatic substituents significantly impacts molecular conformation. For example, in 2-Chloro-N-(4-methoxyphenyl)benzamide, the dihedral angle between the benzene rings is 79.2°, promoting a non-planar structure that may influence binding affinity .
  • Electron-Withdrawing Groups : Nitro (e.g., in 4MNB ) and chloro groups enhance electrophilic character, whereas methoxy and hydroxy groups increase hydrogen-bonding capacity .
  • Biological Relevance: The aminophenyl group in the target compound may enhance interactions with biological targets, such as enzymes or DNA, compared to bromo or nitro analogues .

Physicochemical and Crystallographic Properties

  • Crystallography : Compounds like 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide exhibit two molecules per asymmetric unit, with intermolecular hydrogen bonds stabilizing the crystal lattice . In contrast, 2-Hydroxy-N-(4-methylphenyl)benzamide forms a planar structure due to intramolecular O–H⋯O hydrogen bonds .
  • Solubility : Methoxy and hydroxy groups generally improve aqueous solubility compared to halogenated analogues (e.g., bromo or chloro derivatives) .

Biological Activity

N-(4-Aminophenyl)-2-hydroxy-4-methoxybenzamide is a compound of significant interest due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties, supported by various studies and data.

Chemical Structure and Properties

This compound has the molecular formula C15H16N2O3 and a molecular weight of approximately 272.30 g/mol. The compound features an amine group, a hydroxyl group, and a methoxy group, which contribute to its reactivity and biological activity. The presence of these functional groups enhances solubility and allows for hydrogen bonding, which is crucial for interaction with biological targets.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, which is beneficial in combating oxidative stress-related diseases. The mechanism involves the donation of hydrogen atoms from the hydroxyl group to neutralize reactive oxygen species (ROS), thereby reducing cellular damage.

Anticancer Activity

The compound has shown promising antiproliferative effects against various cancer cell lines. Notably, it has been tested against the MCF-7 breast cancer cell line, where it demonstrated an IC50 value of approximately 3.1 µM, indicating potent activity . The structure-activity relationship (SAR) studies suggest that the arrangement of substituents on the benzamide framework significantly influences its biological efficacy.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell Line TestedIC50 (µM)
This compoundMCF-73.1
Other DerivativesMCF-71.2 - 5.3

The compound's effectiveness may stem from its ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and proliferation .

Antimicrobial Activity

This compound also displays antimicrobial properties. Studies have shown its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a potential candidate for developing new antibacterial therapies. The compound's mechanism of action involves disrupting bacterial cell membranes and inhibiting biofilm formation, which is critical in treating persistent infections .

Case Study: Efficacy Against MRSA

In a recent study, this compound was evaluated for its ability to inhibit biofilm formation in MRSA strains. Results indicated that it could dislodge nearly 80% of preformed biofilms at certain concentrations, highlighting its potential as an adjunct therapy alongside traditional antibiotics .

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